Anhalonidine is a naturally occurring alkaloid primarily found in certain species of the cactus family, particularly in Lophophora species, which are known for their psychoactive properties. This compound is structurally related to mescaline, sharing a similar core structure but differing in its functional groups and pharmacological effects. Anhalonidine has garnered interest due to its potential psychoactive effects and its role in traditional practices among indigenous peoples who utilize peyote for spiritual and medicinal purposes .
These reactions are facilitated by common reagents such as sodium periodate for oxidation and sodium borohydride for reduction.
Anhalonidine exhibits significant biological activity, particularly in modulating neurotransmitter systems. It primarily acts as an inhibitor of cholinergic neuromuscular transmission by interacting with nicotinic acetylcholine receptors. This interaction affects neurotransmitter release and muscle contraction, which has implications for understanding its psychoactive effects . The exact molecular mechanisms remain a subject of ongoing research.
The synthesis of anhalonidine involves several multi-step chemical processes. One notable synthetic route includes:
These steps highlight the complexity involved in synthesizing anhalonidine, emphasizing the need for careful control of reaction conditions to optimize yield.
Anhalonidine's applications are primarily rooted in its psychoactive properties. It has been traditionally used in spiritual ceremonies among indigenous cultures, particularly within the context of peyote use. Additionally, research into its pharmacological effects may lead to potential therapeutic applications in neurology and psychiatry, particularly concerning conditions that involve cholinergic dysfunction .
Studies on the interactions of anhalonidine with biological systems have shown that it can influence cholinergic signaling pathways. Its ability to modulate nicotinic acetylcholine receptors suggests potential uses in treating disorders related to neurotransmitter imbalances. Further research is necessary to elucidate the full range of biological interactions and therapeutic possibilities associated with this compound .
Anhalonidine shares structural similarities with several other isoquinoline alkaloids. Here are some comparable compounds:
Compound | Structural Relation | Biological Activity | Notable Uses |
---|---|---|---|
Anhalonidine | Isoquinoline | Modulates cholinergic transmission | Traditional spiritual use |
Anhalamine | Isoquinoline | Varies; less studied | Potential psychoactive effects |
Gigantine | Isoquinoline | Varies; less studied | Research interest |
Pellotine | Isoquinoline | Slightly narcotic | Used in peyote rituals |
This comparison highlights anhalonidine's unique position within a group of related compounds, emphasizing its specific interactions and applications while noting the differences that set it apart from other isoquinoline alkaloids .
Anhalonidine is a tetrahydroisoquinoline alkaloid with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 grams per mole [1] [2] [4]. The compound's International Union of Pure and Applied Chemistry name is 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol [2] [3] [5]. The exact mass of anhalonidine has been determined to be 223.120843 grams per mole through high-resolution mass spectrometry [3] [5].
The molecular structure consists of a tetrahydroisoquinoline backbone with three key functional groups: two methoxy substituents at positions 6 and 7, a hydroxyl group at position 8, and a methyl group at position 1 [2] [4]. The compound is classified as a member of the isoquinoline family and is structurally related to other naturally occurring alkaloids found in cactus species [1] [2].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₇NO₃ | [1] [2] [4] |
Molecular Weight | 223.27 g/mol | [1] [2] [4] |
Exact Mass | 223.120843 g/mol | [3] [5] |
IUPAC Name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol | [2] [3] [5] |
Chemical Abstract Service Registry Number | 17627-77-9 | [4] [6] |
The canonical Simplified Molecular Input Line Entry System representation of anhalonidine is CC1C2=C(C(=C(C=C2CCN1)OC)OC)O, while the isomeric form is represented as C[C@@H]1C2=C(C(=C(C=C2CCN1)OC)OC)O [5] [20] [21]. The International Chemical Identifier Key for anhalonidine is PRNZAMQMBOFSJY-ZETCQYMHSA-N [6] [20].
Anhalonidine possesses one defined stereocenter at the C-1 position of the tetrahydroisoquinoline ring system [3] [21]. The natural form of anhalonidine isolated from plant sources exhibits the S absolute configuration, as confirmed through X-ray crystallography studies of its derivatives [36]. The compound demonstrates interesting optical properties, with the free base being optically inactive while its salts exhibit dextrorotatory behavior [19].
The stereochemical properties of anhalonidine have been extensively studied through optical rotatory dispersion and circular dichroism spectroscopy [36]. The S-configuration of natural anhalonidine shows a positive circular dichroism maximum in the 280 nanometer region, corresponding to the aromatic transition of the molecule [36]. This configurational identity has been established through chemical correlation with related alkaloids and confirmed by spectroscopic methods [36].
Stereochemical Parameter | Value | Source |
---|---|---|
Number of Stereocenters | 1 defined stereocenter | [3] [21] |
Absolute Configuration | S configuration (natural form) | [36] |
Optical Activity (free base) | Optically inactive | [19] |
Optical Activity (salts) | Dextrogyrate | [19] |
Circular Dichroism Maximum | ~280 nm (positive for S-form) | [36] |
The racemization behavior of anhalonidine has been investigated, revealing that the compound can undergo epimerization under certain conditions [36]. This racemization tendency is attributed to the acidic hydrogen at the C-1 position, which can facilitate the interconversion between enantiomers through enolate intermediate formation [36].
Anhalonidine exhibits distinctive physical properties that are characteristic of tetrahydroisoquinoline alkaloids [4]. The compound crystallizes as small octahedra from benzene solutions with a melting point of 160-161°C [1] [4] [22]. The substance demonstrates strong basic properties, consistent with its tertiary amine functionality [4].
The solubility profile of anhalonidine shows excellent solubility in water, alcohol, and chloroform, while being only sparingly soluble in ether [4]. An interesting characteristic of anhalonidine solutions is their tendency to develop a reddish coloration upon standing, indicating potential oxidative degradation [4]. The compound is completely insoluble in petroleum ether [4].
Physical Property | Value | Source |
---|---|---|
Melting Point | 160-161°C | [1] [4] [22] |
Crystal Form | Small octahedra from benzene | [4] |
Solubility in Water | Freely soluble | [4] |
Solubility in Alcohol | Freely soluble | [4] |
Solubility in Chloroform | Freely soluble | [4] |
Solubility in Ether | Sparingly soluble | [4] |
Base Strength | Strong base | [4] |
Topological Polar Surface Area | 50.70 Ų | [5] |
Partition Coefficient (XlogP) | 1.30 | [5] |
The molecular descriptor analysis reveals that anhalonidine contains four hydrogen bond acceptors and two hydrogen bond donors, with two rotatable bonds contributing to its conformational flexibility [5]. The topological polar surface area of 50.70 square angstroms indicates moderate polarity, consistent with its observed solubility characteristics [5].
The spectroscopic properties of anhalonidine provide valuable structural information and have been extensively characterized using multiple analytical techniques [4] [11] [12]. Ultraviolet-visible spectroscopy reveals a characteristic absorption maximum at 270 nanometers with a logarithmic molar extinction coefficient of 2.81 when measured in ethanol [4]. This absorption band is attributed to the aromatic chromophore of the tetrahydroisoquinoline system [4].
Nuclear magnetic resonance spectroscopy has been employed to confirm the structural assignment of anhalonidine [11] [33]. Both proton and carbon-13 nuclear magnetic resonance spectra are consistent with the proposed tetrahydroisoquinoline structure, showing characteristic chemical shifts for the aromatic protons, methoxy groups, and aliphatic carbons [11] [33]. The spectral features closely resemble those of related tetrahydroisoquinoline alkaloids [33].
Spectroscopic Method | Characteristic Features | Source |
---|---|---|
UV-Visible Spectroscopy | λmax = 270 nm (log ε 2.81) in ethanol | [4] |
Infrared Spectroscopy | Phenolic O-H stretch, aromatic C=C, methoxy C-O | [12] |
¹H NMR Spectroscopy | Compatible with tetrahydroisoquinoline structure | [11] [33] |
¹³C NMR Spectroscopy | Characteristic chemical shifts for aromatic and aliphatic carbons | [11] [33] |
Mass Spectrometry | Molecular ion peak at m/z 223 | [24] [37] |
Circular Dichroism | Positive maximum at ~280 nm for S-configuration | [36] |
Infrared spectroscopy of anhalonidine shows characteristic absorption bands for the phenolic hydroxyl group, aromatic carbon-carbon double bonds, and methoxy carbon-oxygen stretches [12]. The infrared spectrum provides fingerprint information that distinguishes anhalonidine from structurally related compounds [12].
Mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 223, corresponding to the molecular weight of anhalonidine [24] [37]. The fragmentation patterns observed in electron impact mass spectrometry are typical of alkaloids, showing characteristic losses associated with the functional groups present in the molecule [24] [37].
Anhalonidine demonstrates characteristic reactivity patterns consistent with its functional group composition [36]. The compound is susceptible to oxidation reactions, which can convert it to quinoline derivatives under appropriate conditions . This oxidative transformation is facilitated by common oxidizing agents such as sodium periodate .
The phenolic hydroxyl group at position 8 participates in various chemical transformations, including acetylation reactions to form acetate derivatives [12]. However, direct O-methylation of anhalonidine presents significant challenges and requires specialized reaction conditions [36]. The successful O-methylation has been achieved through modified synthetic procedures, though the reaction remains technically demanding [36].
Reaction Type | Description | Source |
---|---|---|
Oxidation | Formation of quinoline derivatives | |
Reduction | Susceptible to reducing conditions | |
O-methylation | Challenging but achievable under specialized conditions | [36] |
N-methylation | Converts to pellotine | [7] [36] |
Acetylation | Forms acetate derivatives | [12] |
Stability | Solutions develop reddish color upon standing | [4] |
N-methylation of anhalonidine represents an important synthetic transformation that converts the compound to pellotine, establishing a direct chemical relationship between these two alkaloids [7] [36]. This reaction has been utilized to confirm the structural and configurational relationships within the tetrahydroisoquinoline alkaloid family [36].
The stability of anhalonidine in solution is limited, as evidenced by the development of reddish coloration over time [4]. This color change suggests oxidative degradation processes that may involve the phenolic hydroxyl group or the nitrogen-containing heterocycle [4].
The crystallographic properties of anhalonidine and related tetrahydroisoquinoline compounds have been investigated through X-ray diffraction studies [33] [34] [36]. While direct crystal structure determination of anhalonidine itself has not been extensively reported, studies on its derivatives and structurally related compounds provide valuable insights into the solid-state organization of this class of molecules [33] [34].
Tetrahydroisoquinoline alkaloids typically crystallize in orthorhombic or monoclinic crystal systems, with hydrogen bonding networks playing crucial roles in crystal packing [34]. The crystal structures reveal characteristic conformational features of the tetrahydroisoquinoline ring system, including the preferred chair-like conformation of the saturated six-membered ring [34].
X-ray crystallographic analysis of anhalonidine derivatives has confirmed the absolute configuration assignments made through chemical and spectroscopic methods [36]. The crystallographic data support the S configuration for the naturally occurring form of anhalonidine [36]. Single crystal diffraction studies have provided precise bond lengths and angles, confirming the structural assignments based on spectroscopic evidence [33].
The crystal packing of tetrahydroisoquinoline compounds typically involves intermolecular hydrogen bonding between hydroxyl groups and nitrogen atoms, creating extended networks that stabilize the crystal lattice [34]. These hydrogen bonding interactions contribute to the observed melting points and solubility characteristics of the compounds [34].